3-Bromo-1,1-dimethoxycyclobutane

Medicinal Chemistry Organic Synthesis Building Blocks

3-Bromo-1,1-dimethoxycyclobutane (CAS 1955515-88-4) is a cyclobutane derivative bearing a bromine atom at the 3-position and two methoxy groups forming a ketal at the 1-position, with molecular formula C₆H₁₁BrO₂ and molecular weight 195.05 g/mol. This compound belongs to the class of gem-dimethoxy cyclobutanes, which serve as protected ketone equivalents, enabling sequential functionalization strategies in complex molecule synthesis.

Molecular Formula C6H11BrO2
Molecular Weight 195.056
CAS No. 1955515-88-4
Cat. No. B3017430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1-dimethoxycyclobutane
CAS1955515-88-4
Molecular FormulaC6H11BrO2
Molecular Weight195.056
Structural Identifiers
SMILESCOC1(CC(C1)Br)OC
InChIInChI=1S/C6H11BrO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4H2,1-2H3
InChIKeyAQTIVKVEGYIQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1-dimethoxycyclobutane (CAS 1955515-88-4): A Bifunctional Cyclobutane Building Block for Medicinal Chemistry


3-Bromo-1,1-dimethoxycyclobutane (CAS 1955515-88-4) is a cyclobutane derivative bearing a bromine atom at the 3-position and two methoxy groups forming a ketal at the 1-position, with molecular formula C₆H₁₁BrO₂ and molecular weight 195.05 g/mol . This compound belongs to the class of gem-dimethoxy cyclobutanes, which serve as protected ketone equivalents, enabling sequential functionalization strategies in complex molecule synthesis [1]. The cyclobutane scaffold itself offers a high fraction of sp³-hybridized carbon atoms (Fsp³) and conformational restriction, properties that make cyclobutane derivatives increasingly valuable as three-dimensional building blocks in drug discovery programs [2].

Why 3-Bromo-1,1-dimethoxycyclobutane Cannot Be Replaced by 2-Bromo or 3-(Bromomethyl) Analogs


Substituting 3-bromo-1,1-dimethoxycyclobutane with other brominated cyclobutane derivatives introduces critical changes in reactivity, steric environment, and synthetic utility. The 2-bromo isomer (CAS 20121-72-6) places the electrophilic center adjacent to the ketal, altering the trajectory of nucleophilic attack and the stereochemical outcome of substitution reactions [1]. The 3-(bromomethyl) analog (CAS 1419101-20-4) introduces an exocyclic methylene spacer, which fundamentally changes both the reactivity profile (primary vs. secondary alkyl bromide) and the spatial orientation of the electrophilic handle [2]. Furthermore, simple bromocyclobutane (CAS 4399-47-7) lacks the 1,1-dimethoxy ketal entirely, eliminating the ability to execute orthogonal functionalization at the 1-position after deprotection . These structural distinctions directly impact synthetic route design, diastereoselectivity, and downstream molecular properties, making non-equivalent substitution scientifically unsound without re-optimization.

3-Bromo-1,1-dimethoxycyclobutane: Quantitative Differentiation Evidence Against Closest Analogs


Bromine Substitution Position: 3-Bromo vs. 2-Bromo Regioisomers for SN2 Reactivity

The substitution position of the bromine atom on the cyclobutane ring directly influences nucleophilic substitution kinetics. In cyclobutane systems, SN2 reactions proceed with greater difficulty than in cyclopentane or cyclohexane analogs due to the requirement for C-C-C bond angle expansion in the transition state [1]. The 3-bromo substitution places the electrophilic center distal to the 1,1-dimethoxy ketal, providing a sterically distinct environment compared to the 2-bromo isomer where the electrophilic site is adjacent to the gem-dimethoxy group. This positional difference affects the accessibility of incoming nucleophiles and can alter reaction yields in heterocycle-forming transformations [2].

Medicinal Chemistry Organic Synthesis Building Blocks

Electrophilic Handle Geometry: Endocyclic 3-Bromo vs. Exocyclic 3-(Bromomethyl) Analogs

The 3-bromo-1,1-dimethoxycyclobutane scaffold features an endocyclic electrophilic center directly on the cyclobutane ring, whereas the 3-(bromomethyl) analog (CAS 1419101-20-4) presents an exocyclic primary alkyl bromide. This structural divergence carries measurable consequences: the exocyclic analog has an additional rotatable bond (3 vs. 2) and higher molecular weight (209.08 vs. 195.05 g/mol) [1]. More critically, the sp³ carbon hybridization ratio differs—the target compound has six sp³ carbons in the C₆ framework while the bromomethyl analog has seven sp³ carbons in a C₇ framework—affecting three-dimensional shape and exit vector geometry [2]. The endocyclic bromide in the target compound places the reactive center within the conformationally restricted cyclobutane core, whereas the exocyclic bromomethyl group introduces a flexible methylene spacer that alters both reactivity (primary vs. secondary alkyl halide) and the spatial trajectory of subsequent functionalization [3].

Organic Synthesis Drug Discovery Scaffold Design

Fsp³ and Conformational Restriction: Cyclobutane Core vs. Acyclic or Larger Ring Alternatives

Cyclobutane derivatives offer a high fraction of sp³-hybridized carbon atoms (Fsp³) combined with conformational restriction due to the four-membered ring's puckered geometry and limited rotational freedom. This combination is increasingly sought in medicinal chemistry as a strategy to replace flat aromatic rings (arenes) with three-dimensional bioisosteres that can improve solubility, metabolic stability, and target selectivity [1]. 3-Bromo-1,1-dimethoxycyclobutane (C₆H₁₁BrO₂) possesses six sp³-hybridized carbons within its core scaffold. In contrast, acyclic bromoalkyl acetals (e.g., 1,3-dibromo-2,2-dimethoxypropane) lack conformational restriction and present different spatial orientation of reactive centers [2]. Larger-ring analogs (cyclopentyl, cyclohexyl) offer reduced ring strain but also reduced Fsp³ density and altered exit vector geometries, which may not substitute directly in structure-activity relationship (SAR) studies where cyclobutane-specific puckering contributes to binding interactions [3].

Medicinal Chemistry Bioisosteres Fragment-Based Drug Discovery

Commercial Availability and Purity Specifications Across Vendor Landscape

3-Bromo-1,1-dimethoxycyclobutane is commercially available through multiple established chemical suppliers with documented purity specifications. Sigma-Aldrich (via Enamine) supplies the compound at 95% purity with defined storage conditions at -10°C and ice pack shipping requirements . Leyan (上海皓鸿) offers the compound at 98% purity in quantities from 1g to 10g . This commercial availability with defined purity grades contrasts with the 2-bromo isomer (CAS 20121-72-6), which is available from specialized vendors at 97% purity but with different pricing and availability profiles [1], and the 3-(bromomethyl) analog (CAS 1419101-20-4), which is supplied at 95% purity . The target compound's MDL number (MFCD29991893) and GHS classification (H226-H315-H319-H335; UN 1993, Packing Group III) provide standardized identification and handling guidance for procurement and safety compliance .

Procurement Quality Control Sourcing

High-Value Application Scenarios for 3-Bromo-1,1-dimethoxycyclobutane Based on Evidence


Synthesis of N-Heterocycle-Substituted Cyclobutanes for Medicinal Chemistry

The 3-bromo substituent on 3-bromo-1,1-dimethoxycyclobutane serves as an electrophilic handle for introducing N-heterocyclic moieties via substitution or elimination-addition sequences. As demonstrated in recent methodology, commercially available bromocyclobutanes undergo diastereoselective reactions with N-nucleophiles including imidazoles, azoles, and nucleobase derivatives to produce aminocyclobutane esters and amides [1]. The distal positioning of the bromine relative to the 1,1-dimethoxy ketal in the 3-bromo isomer provides a steric environment that can influence diastereoselectivity outcomes in such transformations. This application is directly relevant to medicinal chemistry programs seeking sp³-enriched, conformationally restricted building blocks as bioisosteres for aromatic systems [2].

Orthogonal Functionalization via Sequential Deprotection and Substitution

The 1,1-dimethoxy ketal in 3-bromo-1,1-dimethoxycyclobutane functions as a protected ketone equivalent, enabling orthogonal functionalization strategies. The ketal can be deprotected to reveal a cyclobutanone, which then participates in distinct reactivity (e.g., nucleophilic addition, reductive amination, olefination) independent of transformations at the 3-bromo position [3]. This dual-handle architecture allows sequential diversification that is not possible with simple bromocyclobutane (which lacks the protected ketone) or with the 2-bromo isomer (where the bromine and ketal are adjacent, potentially leading to competitive or incompatible reaction pathways) .

Fragment-Based Drug Discovery (FBDD) with Three-Dimensional Scaffolds

Cyclobutane derivatives are increasingly employed in fragment-based drug discovery as three-dimensional alternatives to flat aromatic fragments. The high Fsp³ character and conformational restriction of the cyclobutane core provide unique exit vector geometries that can probe binding site topology differently than planar arenes [2]. 3-Bromo-1,1-dimethoxycyclobutane, with its defined LogP (1.53) and endocyclic electrophilic center, offers a fragment-like molecular weight (195.05 g/mol) suitable for fragment library incorporation. The compound's endocyclic bromide distinguishes it from exocyclic bromomethyl analogs, providing a distinct spatial presentation of the reactive center within the conformationally restricted ring system [4].

Precursor to Cyclobutene and Bicyclobutane Intermediates via Elimination

The 3-bromo substituent on 1,1-dimethoxycyclobutane can undergo base-mediated elimination to generate cyclobutene derivatives, which serve as reactive intermediates in strain-release-driven synthesis. Cyclobutenes participate in [2+2] cycloadditions, thermal electrocyclic ring-opening to dienes, and as dienophiles in Diels-Alder reactions [5]. Recent work has demonstrated that disubstituted 3-bromocyclobutenes can be converted to cyclobutenones, expanding the accessible chemical space [6]. The 3-position bromine in the target compound is optimally positioned for elimination to generate a 3,4-unsaturated system, whereas 2-bromo isomers produce 1,2-unsaturation with different electronic and steric properties [6].

Quote Request

Request a Quote for 3-Bromo-1,1-dimethoxycyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.